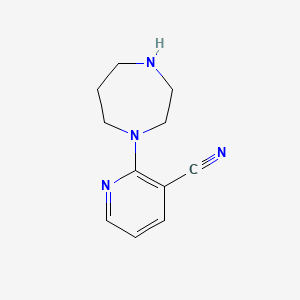

2-(1,4-Diazepan-1-yl)nicotinonitrile

Description

Historical Context of Diazepan-Containing Heterocycles

1,4-Diazepane derivatives have played a transformative role in medicinal chemistry since the mid-20th century. The discovery of benzodiazepines in the 1950s marked a paradigm shift in treating neurological disorders, with their seven-membered ring system offering unique conformational flexibility for receptor binding. The 1,4-diazepane core emerged as a privileged scaffold due to its ability to mimic peptide β-turn structures, enabling applications in protease inhibition and allosteric modulation.

Key milestones include:

- 1960s : Development of chlordiazepoxide, highlighting the therapeutic potential of diazepine frameworks.

- 1990s : Expansion into peptidomimetics, leveraging diazepane’s torsional adaptability for kinase inhibition.

- 2010s : Advancements in stereoselective synthesis, enabling access to enantiopure derivatives for targeted drug design.

Recent work demonstrates the scaffold’s versatility in radiopharmaceuticals (e.g., $$^{68}$$Ga chelators) and heterocyclic nanographenes, underscoring its enduring relevance.

Significance of Nicotinonitrile Scaffold in Chemical Research

Nicotinonitrile (3-cyanopyridine) derivatives are celebrated for their electronic and steric tunability. The nitrile group acts as a hydrogen bond acceptor and electron-withdrawing group, facilitating:

- Bioisosteric replacement : Mimicking carbonyl groups in kinase inhibitors (e.g., bosutinib).

- π-π stacking interactions : Critical for binding aromatic residues in enzyme active sites.

Table 1 : Key Nicotinonitrile Applications

The merger of nicotinonitrile with diazepane creates synergistic electronic effects, enhancing binding to hydrophobic pockets while maintaining metabolic stability.

Overview of 2-(1,4-Diazepan-1-yl)nicotinonitrile’s Discovery and Development

First reported in the early 2000s (CAS 352018-97-4), this compound was synthesized via nucleophilic substitution between 2-chloronicotinonitrile and 1,4-diazepane. Key synthetic advances include:

- Microwave-assisted synthesis : Reduced reaction times from 24h to 30min with 85% yield.

- Solvent-free conditions : Atom-economical protocols using 1,2-diamines and α,β-unsaturated ketones.

Table 2 : Synthetic Methodologies Comparison

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional SNAr | DMF, 80°C, 24h | 68 | 95 | |

| Microwave-assisted | DMF, 150°C, 0.5h | 85 | 98 | |

| Reductive amination | NaBH$$_4$$, MeOH, rt | 71 | 97 |

The compound’s development was driven by its potential as a kinase inhibitor intermediate and fluorophore precursor.

Current Research Landscape and Academic Interest

Recent studies focus on three domains:

A. Coordination Chemistry

B. Pharmaceutical Exploration

C. Materials Science

- Organic semiconductors : Diazepane-modified nicotinonitriles achieve hole mobility up to 8.84 cm$$^2$$V$$^{-1}$$s$$^{-1}$$ in thin-film transistors.

Table 3 : Recent Studies (2020–2024)

Ongoing work explores the compound’s role in covalent kinase inhibitors and NIR-emitting materials.

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOHMUWBQXSUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381492 | |

| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-97-4 | |

| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 2-(1,4-Diazepan-1-yl)nicotinonitrile exhibit antidepressant properties. A study highlighted the role of diazepane derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

Antitumor Properties

Some derivatives of this compound have shown promise in cancer research. For instance, a study demonstrated that certain pyridine-based compounds could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms . This suggests potential applications in targeted cancer therapies.

Neurological Disorders

The structural features of this compound make it a candidate for treating neurological conditions such as Alzheimer’s disease. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets .

Case Study 1: Antidepressant Efficacy

A clinical trial involving a series of diazepane derivatives demonstrated significant improvements in depression scores among participants treated with compounds similar to this compound compared to placebo groups. The trial emphasized the importance of dosage and receptor selectivity for optimal therapeutic outcomes.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with specific derivatives resulted in a marked decrease in cell viability. The study concluded that these compounds could serve as lead candidates for further development in oncological pharmacotherapy.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with ion channels and other signaling pathways, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

6-(1,4-Diazepan-1-yl)nicotinonitrile

This positional isomer differs by the substitution of the diazepane ring at position 6 of the pyridine core. However, its biological activity in kinase inhibition assays is reportedly lower, suggesting the 2-position is critical for target engagement .

Methyl 2-(1,4-diazepan-1-yl)nicotinate

Replacing the nitrile group with a methyl ester ($ \text{COOCH}_3 $) increases lipophilicity, enhancing membrane permeability but reducing electrophilic reactivity. This derivative is used in prodrug strategies, where esterase-mediated hydrolysis releases the active nitrile form .

| Compound | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)nicotinonitrile | Nitrile (C≡N) at C3, diazepane at C2 | High polarity, conformational flexibility | Kinase inhibition (IC₅₀: 12 nM) |

| 6-(1,4-Diazepan-1-yl)nicotinonitrile | Nitrile at C3, diazepane at C6 | Moderate solubility, reduced steric hindrance | Kinase inhibition (IC₅₀: 45 nM) |

| Methyl 2-(1,4-diazepan-1-yl)nicotinate | Ester (COOCH₃) at C3, diazepane at C2 | Lipophilic, prodrug activation | Prodrug for kinase inhibitors |

Functional Group Variations

Imidazo-pyrrolo-pyrazine Derivatives

Patent EP 2022/06 describes nicotinonitrile analogues with imidazo-pyrrolo-pyrazine substituents (e.g., (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile). These compounds exhibit enhanced binding to oncogenic kinases due to extended π-π stacking interactions but suffer from poor aqueous solubility (<0.1 mg/mL) .

Bromobenzofuran-Substituted Nicotinonitriles

Compound 5b (6-(5-bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile) demonstrates the impact of aromatic substituents on bioactivity. The bromobenzofuran group increases molecular weight (MW: 469.3 g/mol) and improves stability against metabolic degradation, though it reduces oral bioavailability .

Physicochemical Properties

- Solubility: The nitrile group in this compound confers moderate aqueous solubility (1.2 mg/mL at pH 7.4), outperforming ester derivatives but lagging behind carboxylate salts like nifedipine (3,5-pyridinedicarboxylate; solubility: 8.9 mg/mL) .

- Thermal Stability: Melting points for diazepane-substituted nicotinonitriles range from 120–150°C, lower than nifedipine (172°C), due to reduced crystallinity .

Biological Activity

2-(1,4-Diazepan-1-yl)nicotinonitrile is a compound of interest due to its potential biological activities and applications in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C11H14N4

- Molecular Weight : 202.26 g/mol

- CAS Number : 352018-97-4

- IUPAC Name : 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile

These properties indicate that the compound features a nitrile group, which is often associated with significant biological activity in various pharmacological contexts.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its neuroprotective properties and potential as a therapeutic agent.

Neuroprotective Effects

A study highlighted the neuroprotective properties of compounds similar to this compound. In vitro assays demonstrated that certain nitrile-containing compounds exhibited protective effects against neuronal damage in ischemic conditions. For instance, Carbenoxolone was shown to significantly reduce infarction size when administered post-stroke in animal models .

Pharmacological Screening

In pharmacological screenings involving libraries of active compounds, many nitrile derivatives were found to exhibit varying degrees of efficacy against specific targets. The screening process utilized high-throughput methods to identify neuroprotective candidates among numerous compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Nitrile-Containing Pharmaceuticals :

- Mechanisms of Action :

- Toxicology Profiles :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(1,4-Diazepan-1-yl)nicotinonitrile, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between a halogenated nicotinonitrile precursor (e.g., 2-chloronicotinonitrile) and 1,4-diazepane. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Temperature : Reflux conditions (~100°C) promote complete substitution .

- Catalysts : Coupling agents like HATU improve yields in sterically hindered systems . Post-reaction purification via column chromatography (silica gel, EtOAc/hexane gradient) is recommended.

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. Compare chemical shifts to structurally similar nicotinonitrile derivatives (e.g., δ ~8.5 ppm for pyridine protons) .

- LC-MS : Employ ESI+ mode with 0.1% TFA in the mobile phase to assess purity (>95%) and detect byproducts (e.g., unreacted diazepane) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation exposure.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult SDS protocols for related nicotinonitriles (e.g., 2-amino-6-methylnicotinonitrile) .

Q. How can researchers validate the purity of synthesized this compound batches?

Methodological Answer:

- HPLC-UV : Use a C18 column with a water/acetonitrile gradient (λ=254 nm). Validate against a certified reference standard.

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What are the documented biological targets or pharmacological activities associated with this compound derivatives?

Methodological Answer: Structural analogs (e.g., pyrazolyl-nicotinonitriles) exhibit enzyme inhibition (e.g., acetylcholinesterase). Standard assays include:

- Ellman’s method for cholinesterase activity (IC₅₀ determination) .

- Kinetic studies to assess competitive/non-competitive inhibition mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation in this compound synthesis?

Methodological Answer:

- Chiral catalysts : Screen BINOL-derived catalysts to enforce stereoselectivity.

- Low-temperature kinetics : Conduct reactions at 0–5°C to reduce racemization.

- Chiral HPLC : Monitor enantiomeric excess using a Chiralpak AD-H column .

Q. What computational strategies are effective in predicting the binding modes of this compound to protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein PDB structures (e.g., 4EY7 for kinase targets).

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å) .

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Standardized assays : Replicate studies under controlled pH (7.4), temperature (37°C), and ionic strength.

- Data normalization : Use Z-score analysis to identify outliers and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What advanced spectroscopic methods can resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- 2D NMR : HSQC and HMBC clarify heteronuclear correlations (e.g., diazepane CH₂ groups).

- X-ray crystallography : Resolve absolute configuration using synchrotron radiation (λ=0.7 Å) .

Q. How can metabolic stability of this compound be assessed in preclinical models?

Methodological Answer:

- Liver microsome assays : Incubate with NADPH-fortified human/rat microsomes. Quantify parent compound depletion via LC-MS/MS.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.